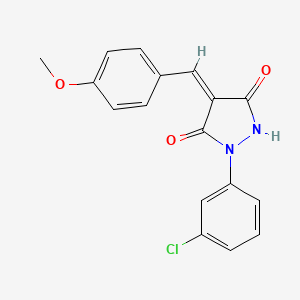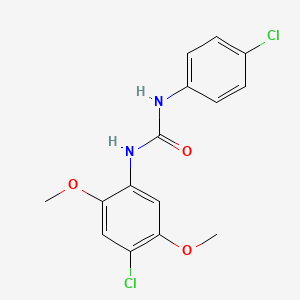
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-chlorophenyl)urea, commonly known as CDU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDU belongs to the family of arylurea compounds, which are known for their diverse biological activities. In
Mécanisme D'action
CDU acts as a microtubule destabilizing agent, which means it interferes with the formation and stability of microtubules. Microtubules are essential for cell division, and CDU's disruption of microtubules leads to cell cycle arrest and ultimately cell death. CDU binds to the colchicine binding site on tubulin, which inhibits microtubule formation and leads to microtubule depolymerization.
Biochemical and Physiological Effects:
CDU has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, CDU has been shown to have anti-inflammatory effects. CDU inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, CDU has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
CDU has several advantages for lab experiments. It is a well-characterized compound with a high degree of purity, making it suitable for a range of applications. Additionally, CDU has a well-understood mechanism of action, which allows researchers to design experiments to target specific pathways. However, CDU has limitations in terms of its solubility and stability, which need to be considered when designing experiments.
Orientations Futures
There are several future directions for research on CDU. One potential area of research is the development of CDU analogs with improved solubility and stability. Additionally, CDU's potential as an anti-cancer agent could be further explored, with a focus on its efficacy in vivo. Finally, CDU's anti-inflammatory properties could be further studied to identify potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CDU involves the reaction of 4-chloroaniline and 2,5-dimethoxybenzoyl isocyanate in the presence of a base. The resulting product is then subjected to a second reaction with 4-chlorophenyl isocyanate to obtain CDU. The synthesis of CDU has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
CDU has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. CDU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CDU achieves this by disrupting the microtubule network, a critical component of cell division, leading to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-13-8-12(14(22-2)7-11(13)17)19-15(20)18-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAGNRIHWBQDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
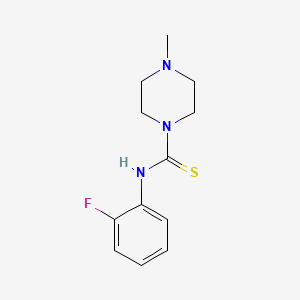
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
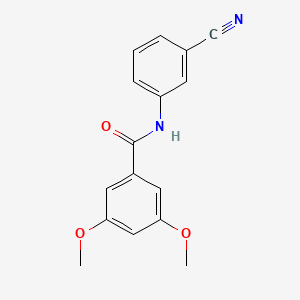
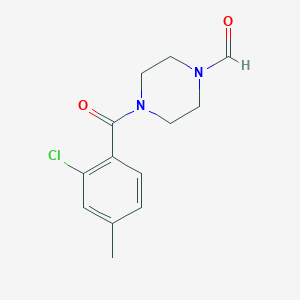
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)



![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
